REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8]([S:11]([C:14]3[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:5]2=[N:6][CH:7]=1.CCN(CC)CC.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH3:47][OH:48].CN([CH:52]=[O:53])C>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:47][O:48][C:52]([C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8]([S:11]([C:14]3[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:5]2=[N:6][CH:7]=1)=[O:53] |f:5.6.7|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C
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Name
|
|
Quantity
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0.75 mL
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Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
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|
Quantity
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0.45 g
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Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Name
|
|
Quantity
|
5 mL
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Type
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reactant
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Smiles
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CO
|
Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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64 mg
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Type
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catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Under N2 purge
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Type
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CUSTOM
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Details
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The vessel was purged with CO 5 minutes
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Duration
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5 min
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Type
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CUSTOM
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Details
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fixed with a condenser tube with CO balloon
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Type
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TEMPERATURE
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Details
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The reaction was heated to 100 C for 6 hours
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Duration
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6 h
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Type
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CUSTOM
|
Details
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the reaction was removed
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Type
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TEMPERATURE
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Details
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from heat
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Type
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ADDITION
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Details
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diluted to 100 mL with water
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Type
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EXTRACTION
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Details
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extracted with EtOAC (100 mL)
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Type
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CUSTOM
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Details
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The phases were separated
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Type
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WASH
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Details
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organic was washed with additional water (2×100 mL) and brine (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
dried in vacuo
|
Type
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CUSTOM
|
Details
|
The resulting yellow powder was purified over a short plug of silica gel with CH2Cl2 until all material
|
Type
|
CUSTOM
|
Details
|
was recovered
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
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COC(=O)C=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |